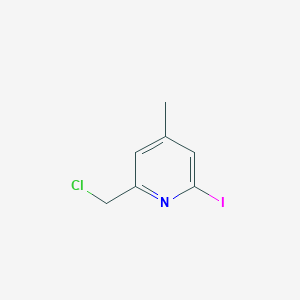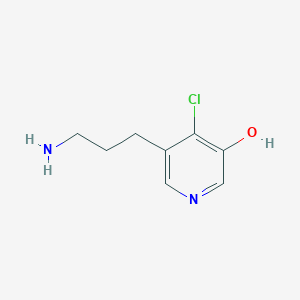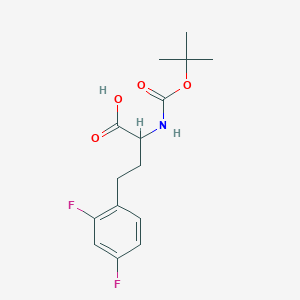![molecular formula C8H6ClNO2 B14849053 3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14849053.png)
3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranopyridine ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyranopyridine oxides.
Reduction: Formation of reduced pyranopyridine derivatives.
Substitution: Formation of substituted pyranopyridine derivatives with various functional groups.
Scientific Research Applications
3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one can be compared with other similar compounds, such as:
Pyrano[4,3-B]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Thiazolo[4,5-B]pyridines: These compounds have a thiazole ring fused to the pyridine ring, offering different chemical and biological properties.
Pyrazolo[3,4-B]pyridine derivatives: These compounds contain a pyrazole ring fused to the pyridine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-chloro-5H-pyrano[4,3-b]pyridin-8-one |
InChI |
InChI=1S/C8H6ClNO2/c9-6-1-5-3-12-4-7(11)8(5)10-2-6/h1-2H,3-4H2 |
InChI Key |
POQHTQOZUSMJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CO1)N=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14848998.png)












